gw5074

Catalog No.
S800710
CAS No.
1233748-60-1
M.F
C15H8Br2INO2
M. Wt
520.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gw5074

CAS Number

1233748-60-1

Product Name

gw5074

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one

Molecular Formula

C15H8Br2INO2

Molecular Weight

520.94 g/mol

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N

SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Synonyms

5-iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone, GW 5074, GW-5074, GW5074

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2

Description

The exact mass of the compound 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

GW5074 is a small-molecule compound identified as a selective inhibitor of the C-RAF kinase, a member of the RAF family of serine/threonine kinases involved in the mitogen-activated protein kinase signaling pathway. Its chemical structure is characterized by the IUPAC name 3-(3,5-Dibromo-4-hydroxybenzyliden)-5-iodo-1,3-dihydroindol-2-one. The compound exhibits notable potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases, due to its ability to modulate cellular signaling pathways associated with cell proliferation and survival .

GW5074 acts primarily through the inhibition of C-RAF kinase activity, which leads to downstream effects on the mitogen-activated protein kinase pathway. This inhibition can disrupt cellular signaling processes that promote tumor growth and survival. The compound has been shown to impact mitochondrial functions, including reactive oxygen species generation and membrane potential disruption, further contributing to its cytotoxic effects in cancer cells . Additionally, GW5074 has been reported to inhibit the uptake of polyamines in pancreatic cancer cells, indicating its role in altering cellular metabolism .

The biological activity of GW5074 has been extensively studied, particularly its effects on cancer and neurodegenerative diseases. In colorectal cancer models, GW5074 has demonstrated synergistic cytotoxic effects when combined with other chemotherapeutic agents like sorafenib, significantly enhancing their efficacy . Furthermore, GW5074 has shown promise in increasing microglial phagocytic activity, suggesting potential therapeutic benefits for Alzheimer's disease by enhancing amyloid-beta clearance . Its neuroprotective properties have also been noted in various neuronal cell types, where it mitigates neurotoxin-induced apoptosis .

Unique FeaturesSorafenibMulti-kinase inhibitorLiver cancer, renal cancerTargets multiple kinases including B-RAFPP2Src family kinase inhibitorCancer researchInhibits Src kinases specificallyRegorafenibMulti-kinase inhibitorColorectal cancerApproved for treatment after failure of standard therapiesAZD6244MEK inhibitorVarious cancersSelectively inhibits MEK1/MEK2

GW5074 stands out due to its selective inhibition of C-RAF with minimal effects on other kinases, providing a targeted approach that may reduce side effects associated with broader-spectrum inhibitors like sorafenib and regorafenib .

Interaction studies have highlighted GW5074's capacity to enhance the efficacy of other drugs. For instance, when used alongside sorafenib, it significantly reduces the effective dosage required for tumor suppression in colorectal cancer models . Furthermore, studies indicate that GW5074 interacts with key signaling molecules involved in apoptosis and cell survival pathways, thereby influencing cellular responses to stressors and therapeutic agents .

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

520.79460 g/mol

Monoisotopic Mass

518.79665 g/mol

Heavy Atom Count

21

UNII

B7W8RS1GG2

Other CAS

220904-83-6

Wikipedia

GW5074

Dates

Modify: 2023-07-21
Hakkim et al. Activation of the Raf-MEK-ERK pathway is required for neutrophil extracellular trap formation. Nature Chemical Biology, doi: 10.1038/nchembio.496, published online 19 December 2010 http://www.nature.com/naturechemicalbiology

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